molecular formula C12H14Cl4N4 B3042732 4,5-dichloro-1-[6-(4,5-dichloro-1H-imidazol-1-yl)hexyl]-1H-imidazole CAS No. 662138-44-5

4,5-dichloro-1-[6-(4,5-dichloro-1H-imidazol-1-yl)hexyl]-1H-imidazole

Cat. No.: B3042732
CAS No.: 662138-44-5
M. Wt: 356.1 g/mol
InChI Key: SVENCIQOSOBOHM-UHFFFAOYSA-N
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Description

4,5-Dichloro-1-[6-(4,5-dichloro-1H-imidazol-1-yl)hexyl]-1H-imidazole is a bis-imidazole derivative characterized by two 4,5-dichloroimidazole moieties linked via a six-carbon alkyl chain. This structural design confers unique physicochemical properties, including enhanced lipophilicity due to the hexyl spacer and electron-withdrawing effects from the chlorine substituents. Such features are critical for applications in medicinal chemistry (e.g., enzyme inhibition) and materials science (e.g., coordination polymers).

Properties

IUPAC Name

4,5-dichloro-1-[6-(4,5-dichloroimidazol-1-yl)hexyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14Cl4N4/c13-9-11(15)19(7-17-9)5-3-1-2-4-6-20-8-18-10(14)12(20)16/h7-8H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVENCIQOSOBOHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(N1CCCCCCN2C=NC(=C2Cl)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl4N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dichloro-1-[6-(4,5-dichloro-1H-imidazol-1-yl)hexyl]-1H-imidazole typically involves the following steps:

    Formation of 4,5-dichloro-1H-imidazole: This can be achieved by reacting 4,5-dichloroimidazole with appropriate reagents under controlled conditions.

    Alkylation: The 4,5-dichloro-1H-imidazole is then alkylated using a hexyl halide to introduce the hexyl chain.

    Coupling: The final step involves coupling two 4,5-dichloro-1H-imidazole units through the hexyl chain to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification: Techniques such as crystallization, distillation, or chromatography to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

4,5-dichloro-1-[6-(4,5-dichloro-1H-imidazol-1-yl)hexyl]-1H-imidazole can undergo various chemical reactions, including:

    Substitution Reactions: Due to the presence of chlorine atoms, it can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The imidazole ring can be oxidized or reduced under specific conditions.

    Coupling Reactions: It can form bonds with other molecules through coupling reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different substituents on the imidazole ring.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing imidazole moieties exhibit significant antimicrobial properties. Studies have shown that derivatives of 4,5-dichloro-1H-imidazole demonstrate efficacy against various bacterial strains, including multi-drug resistant bacteria. For example, a study published in Biomaterials highlighted the use of silver-carbene complexes derived from this compound as effective antimicrobials against pathogens associated with cystic fibrosis .

Anticancer Properties

The unique structure of 4,5-dichloro-1-[6-(4,5-dichloro-1H-imidazol-1-yl)hexyl]-1H-imidazole has been explored for its potential anticancer effects. Research has indicated that imidazole derivatives can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS). A notable study demonstrated that such compounds could enhance the effectiveness of traditional chemotherapeutics by overcoming drug resistance mechanisms .

Fungicide Development

The imidazole framework is known for its fungicidal properties. Compounds similar to this compound are being investigated as potential fungicides to combat plant pathogens. Their ability to inhibit fungal growth makes them suitable candidates for agricultural applications aimed at protecting crops from diseases .

Nanotechnology

In materials science, the compound has been utilized in the synthesis of nanoparticles for drug delivery systems. The incorporation of imidazole derivatives into polymer matrices enhances the stability and bioavailability of therapeutic agents. Research has shown that these nanoparticles can be designed to release drugs in a controlled manner, improving treatment outcomes in various medical applications .

Case Studies

Study TitleFocusFindings
Antimicrobial Efficacy of Silver-Carbene ComplexesAntimicrobial activityDemonstrated effectiveness against multi-drug resistant bacteria .
Imidazole Derivatives as Anticancer AgentsAnticancer propertiesInduced apoptosis in cancer cells via ROS generation .
Development of Fungicides Based on ImidazoleAgricultural applicationEffective against various plant pathogens .
Nanoparticle Drug Delivery SystemsMaterials scienceEnhanced stability and controlled release of therapeutic agents .

Mechanism of Action

The mechanism of action of 4,5-dichloro-1-[6-(4,5-dichloro-1H-imidazol-1-yl)hexyl]-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific biological context and the nature of the interaction.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related imidazole derivatives:

Compound Name Substituents/Modifications Key Physical Properties Synthesis Method Biological/Applications References
4,5-Dichloro-1-[6-(4,5-dichloro-1H-imidazol-1-yl)hexyl]-1H-imidazole Two 4,5-dichloroimidazoles linked via hexyl chain Likely high lipophilicity; solid state (exact mp not reported) Likely alkylation of imidazole with hexyl linker Potential enzyme inhibition, antimicrobial
4,5-Dichloro-1-(2-(1H-pyrrol-1-yl)ethyl)-1H-imidazole (1e) Pyrrolyl-ethyl substituent; single dichloroimidazole Brown sticky solid; yield 74%; δ 6.71 (1H NMR), HRMS m/z 230.0246 Pd-catalyzed annulation Intermediate for polyheterocyclic arenes
4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole Nitro, chloromethylphenyl, and methyl groups Yellow solid; mp 120°C; δ 2.51 (CH3), 4.62 (CH2Cl) in 1H NMR Chlorination with SOCl2 Not specified; likely antimicrobial
2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazole 4-chlorophenyl, 4,5-diphenyl substituents Crystalline solid; mp 231–233°C; δ 2.39 (CH3), 9.64 (NH) in 1H NMR Multicomponent reaction Antimicrobial, antitumor
(4,5-Dichloro-1H-imidazol-1-yl)acetonitrile Dichloroimidazole with cyanomethyl group mp 95°C; molecular mass 176 g/mol Substitution at imidazole N1 Intermediate for further functionalization

Key Differences and Implications

  • Lipophilicity : The hexyl chain in the target compound increases membrane permeability compared to shorter-chain analogs like 1e (ethyl linker) .
  • Synthetic Complexity : The hexyl-linked bis-imidazole requires multi-step alkylation, whereas pyrrolyl-ethyl analogs (1e) are synthesized via efficient Pd-catalyzed annulation .

Pharmacological and Industrial Relevance

  • Coordination Chemistry : The dichloro groups may act as ligands for metal ions, useful in catalysis or materials science, as seen in other imidazole-metal complexes .

Research Findings and Data Gaps

  • Spectral Data : While HRMS and NMR data for analogs (e.g., 1e , 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole ) are well-documented, the target compound requires full spectroscopic characterization.
  • Biological Screening: No direct data exist for the target compound’s bioactivity, though related compounds (e.g., 4,5-diphenylimidazoles) exhibit antitumor properties .

Biological Activity

4,5-Dichloro-1-[6-(4,5-dichloro-1H-imidazol-1-yl)hexyl]-1H-imidazole is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its imidazole backbone and dichlorinated substituents. Its chemical structure is represented as follows:

  • Chemical Formula: C₁₃H₁₄Cl₂N₄
  • CAS Number: 662138-44-5

Antimicrobial Activity

Research indicates that compounds with imidazole structures can exhibit significant antimicrobial properties. For instance, 4,5-Dichloro-1H-imidazole derivatives have been shown to inhibit the growth of various bacterial strains. A study demonstrated that silver-carbene complexes derived from such imidazoles displayed effective antimicrobial action against multi-drug resistant bacteria, particularly in chronic infections like cystic fibrosis .

Antiviral Activity

Imidazole derivatives have also been explored for their antiviral potential. Some studies suggest that similar compounds can inhibit viral replication by targeting viral RNA synthesis mechanisms. For example, benzimidazole derivatives have shown efficacy against human cytomegalovirus (HCMV) and other RNA viruses . The specific activity of this compound in this regard remains to be fully elucidated.

The biological activity of this compound may be attributed to its interaction with various biological targets:

  • Enzyme Inhibition: Compounds with imidazole rings often act as enzyme inhibitors, affecting pathways critical for microbial survival or cancer cell proliferation.
  • Receptor Modulation: The compound may influence G protein-coupled receptors (GPCRs), which are pivotal in numerous physiological processes .

Case Studies and Research Findings

Several studies have investigated the pharmacological activities of related compounds:

StudyFocusFindings
AntimicrobialSilver-carbene complexes derived from imidazoles showed significant efficacy against resistant bacterial strains.
AntiviralBenzimidazole derivatives inhibited RNA synthesis in viruses like HCMV.
AnticancerCopper complexes based on imidazoles exhibited superior antitumor activity compared to traditional agents like cisplatin.

Q & A

Q. What are the established synthetic routes for 4,5-dichloro-1-[6-(4,5-dichloro-1H-imidazol-1-yl)hexyl]-1H-imidazole, and how can structural confirmation be achieved?

Methodological Answer: Synthesis typically involves multi-step alkylation and cyclization reactions. A common approach is the alkylation of a pre-synthesized imidazole core with a hexyl linker, followed by chlorination. For example, similar imidazole derivatives are synthesized via nickel-catalyzed cyclization of amido-nitriles under mild conditions, allowing functional group tolerance . Structural confirmation requires a combination of:

  • NMR spectroscopy (¹H, ¹³C, DEPT) to verify substituent positions and linker integration.
  • High-Resolution Mass Spectrometry (HRMS) for molecular weight validation.
  • X-ray crystallography (if single crystals are obtainable) to resolve dihedral angles and non-planar conformations, as demonstrated in structurally related imidazole derivatives .

Q. What analytical techniques are most effective for assessing purity and stability of this compound under varying storage conditions?

Methodological Answer:

  • HPLC with UV detection (e.g., using C18 columns) is critical for quantifying purity, with mobile phases optimized for polar imidazole derivatives .
  • Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) assess thermal stability and decomposition profiles.
  • Long-term stability studies should employ controlled humidity chambers (e.g., 40°C/75% RH for accelerated testing) with periodic HPLC reanalysis to detect degradation byproducts .

Q. What safety protocols are essential during synthesis and handling due to its reactive chloroimidazole groups?

Methodological Answer:

  • Engineering controls : Use fume hoods with HEPA filters to minimize inhalation of volatile chlorinated intermediates.
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory.
  • Emergency procedures : Immediate flushing with water for skin/eye contact (15+ minutes) and administration of activated charcoal for accidental ingestion, as outlined in safety data sheets for analogous chlorinated imidazoles .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during the alkylation of the imidazole core?

Methodological Answer:

  • Factorial Design of Experiments (DoE) : Use a 2³ factorial matrix to test variables: temperature (25–60°C), solvent polarity (DMF vs. THF), and catalyst loading (5–15 mol% Ni). Response variables include yield and byproduct ratio .
  • In situ monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and identify intermediates (e.g., nitrile tautomerization) .
  • Byproduct mitigation : Add scavengers like molecular sieves to absorb excess alkylating agents or HCl byproducts .

Q. How can contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns) be resolved?

Methodological Answer:

  • Dynamic NMR (DNMR) : Assess temperature-dependent splitting to identify conformational exchange processes in the hexyl linker or imidazole ring .
  • Density Functional Theory (DFT) simulations : Compare computed ¹³C chemical shifts with experimental data to validate proposed tautomeric forms or rotamers .
  • Heteronuclear Correlation Spectroscopy (HSQC/HMBC) to resolve ambiguous coupling through long-range ¹H-¹³C correlations .

Q. What computational strategies are effective for predicting the compound’s interaction with biological targets (e.g., enzymes)?

Methodological Answer:

  • Molecular Docking (AutoDock Vina, Glide) : Use crystal structures of target proteins (e.g., cytochrome P450 enzymes) to model binding affinities. Adjust protonation states of imidazole nitrogen atoms to reflect physiological pH .
  • Molecular Dynamics (MD) Simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess stability of ligand-protein complexes. Analyze RMSD and hydrogen bond persistence .

Q. How can regioselectivity challenges during dichlorination be addressed?

Methodological Answer:

  • Directing group strategy : Introduce temporary protecting groups (e.g., trimethylsilyl) at the 1-position of imidazole to steer electrophilic chlorination to the 4,5-positions .
  • Lewis acid catalysis : Use AlCl₃ or FeCl₃ to polarize Cl₂, enhancing selectivity for electron-rich positions. Monitor reaction progress via TLC with UV visualization .

Q. What in vitro assays are suitable for preliminary evaluation of its antimicrobial activity?

Methodological Answer:

  • Broth microdilution assays (CLSI guidelines): Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Prepare stock solutions in DMSO (<1% final concentration) to avoid solvent toxicity .
  • Time-kill kinetics : Sample at 0, 4, 8, and 24 hours to differentiate bacteriostatic vs. bactericidal effects. Include positive controls (e.g., ciprofloxacin) and solvent controls .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4,5-dichloro-1-[6-(4,5-dichloro-1H-imidazol-1-yl)hexyl]-1H-imidazole
Reactant of Route 2
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4,5-dichloro-1-[6-(4,5-dichloro-1H-imidazol-1-yl)hexyl]-1H-imidazole

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